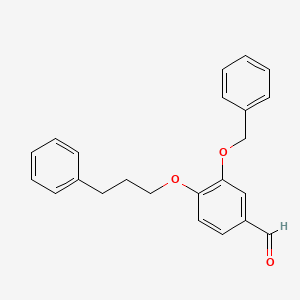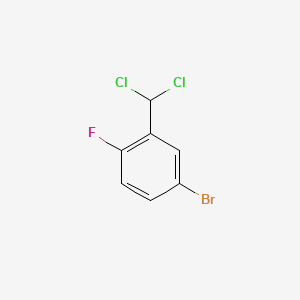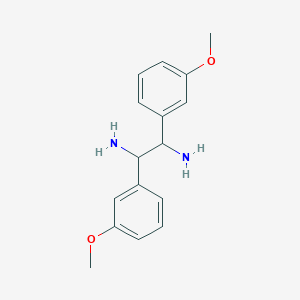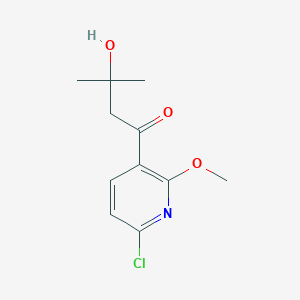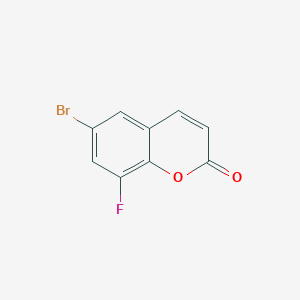
6-Bromo-8-fluoro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and have since been widely studied for their medicinal properties
Preparation Methods
The synthesis of 6-Bromo-8-fluoro-2H-chromen-2-one typically involves the bromination and fluorination of the coumarin core. One common method involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
6-Bromo-8-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium azide or alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazoles.
Scientific Research Applications
6-Bromo-8-fluoro-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance its ability to interact with biological molecules, leading to its antiproliferative and antimicrobial activities . The compound can inhibit enzymes involved in cell proliferation and inflammation, making it a potential candidate for drug development .
Comparison with Similar Compounds
6-Bromo-8-fluoro-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one: This compound has similar antiproliferative activities but differs in its chemical structure and reactivity.
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of this compound, it has different biological activities and applications.
1,3,4-Thiadiazoles: These compounds, synthesized from this compound, have unique anticancer properties.
Properties
Molecular Formula |
C9H4BrFO2 |
|---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
6-bromo-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
InChI Key |
FLJRBPMMIYVIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


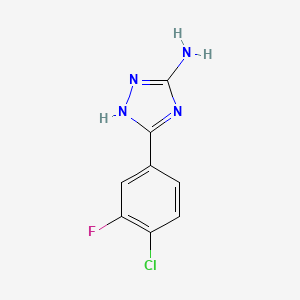
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
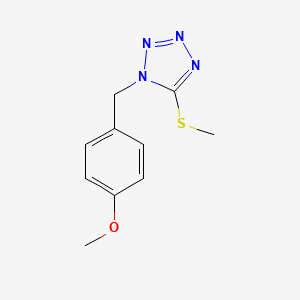
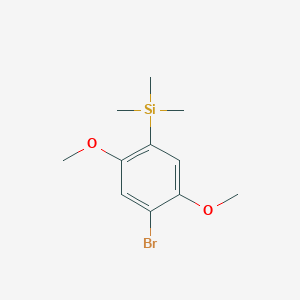
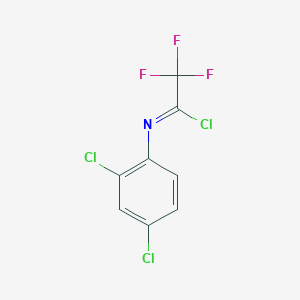
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
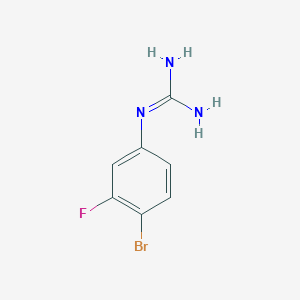
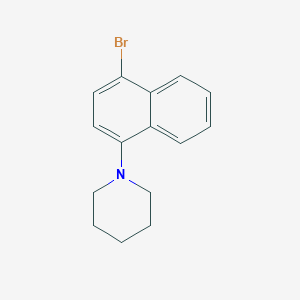
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
